HPOB

描述

作用机制

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺通过选择性抑制组蛋白脱乙酰酶6来发挥作用。这种抑制导致乙酰化α-微管蛋白和乙酰化过氧化物酶的积累,它们是组蛋白脱乙酰酶6的底物。 该化合物通过增加DNA损伤的积累和促进转化细胞凋亡来增强DNA损伤抗癌剂的有效性 .

生化分析

Biochemical Properties

This compound has been found to effectively inhibit the α-melanocyte-stimulating hormone (α-MSH)-induced melanin synthesis in B16-F10 murine melanoma cells without accompanying cytotoxicity . It interacts with the enzyme tyrosinase, a key enzyme in melanin synthesis .

Cellular Effects

4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide has shown to influence cell function by inhibiting melanin synthesis in melanoma cells . This could potentially impact cell signaling pathways and cellular metabolism related to melanin production .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting the catalytic activity of tyrosinase, an enzyme crucial for melanin synthesis . This inhibition is not due to a reduction in the expression of tyrosinase, but rather a direct inhibition of its catalytic activity .

Temporal Effects in Laboratory Settings

The effects of 4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenylbenzeneacetamide on melanin synthesis were observed over time in laboratory settings

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been detailed in the available literature, the compound has been tested in murine melanoma cells

Metabolic Pathways

Its interaction with tyrosinase suggests it may be involved in the metabolic pathways of melanin synthesis .

Subcellular Localization

Given its interaction with tyrosinase, it may be localized in areas of the cell where melanin synthesis occurs .

准备方法

合成路线和反应条件

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺的合成涉及多个步骤,从市售前体开始。关键步骤包括:

苯乙酰胺核的形成: 第一步涉及通过苯乙酸和苯胺衍生物在酸性条件下反应形成苯乙酰胺核。

羟乙基化: 下一步涉及使用环氧乙烷或类似试剂对酰胺氮进行羟乙基化。

工业生产方法

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常使用重结晶或色谱技术进行纯化 .

化学反应分析

反应类型

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将羟氨基转化为氨基。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

氧化: 形成氧代衍生物。

还原: 形成氨基衍生物。

取代: 形成取代的苯乙酰胺衍生物.

科学研究应用

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺有几种科学研究应用:

癌症研究: 它用于增强DNA损伤抗癌药物在转化细胞中的有效性.

表观遗传学: 该化合物用于研究组蛋白脱乙酰酶6在基因调控和表观遗传修饰中的作用.

神经退行性疾病: 正在进行研究以探索它通过调节蛋白质乙酰化治疗神经退行性疾病的潜力.

相似化合物的比较

4-[(羟氨基)羰基]-N-(2-羟乙基)-N-苯基-苯乙酰胺是独特的,因为它对组蛋白脱乙酰酶6具有高度选择性,并且能够增强DNA损伤剂的有效性,而不影响正常细胞。类似的化合物包括:

瑞科利纳司他: 另一种选择性组蛋白脱乙酰酶6抑制剂,在癌症研究中具有类似的应用.

图巴辛: 一种选择性组蛋白脱乙酰酶6抑制剂,以其在研究蛋白质乙酰化中的作用而闻名.

ACY-1215: 一种与其他抗癌剂联合使用的组蛋白脱乙酰酶6抑制剂.

属性

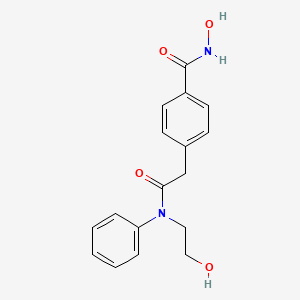

IUPAC Name |

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZNTABYJYOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: HPOB is a hydroxamic acid-based small molecule that functions as a histone deacetylase (HDAC) inhibitor. It primarily exerts its effects by selectively inhibiting HDAC6 catalytic activity both in vitro and in vivo. This inhibition leads to increased histone acetylation, impacting gene expression and various cellular processes.

ANone: this compound's HDAC6 inhibition has been shown to:

- Induce cell cycle arrest: this compound treatment leads to the accumulation of multiple myeloma cells in the G1 phase, suggesting cell cycle arrest.

- Enhance the effectiveness of DNA-damaging anticancer drugs: this compound increases the sensitivity of transformed cells, but not normal cells, to DNA-damaging anticancer drugs.

- Reduce melanin synthesis: this compound inhibits tyrosinase activity, leading to reduced melanin synthesis in B16-F10 murine melanoma cells.

- Attenuate corticosterone-induced injury: In rat adrenal pheochromocytoma PC12 cells, this compound exhibits protective effects by inhibiting mitochondrial glucocorticoid receptor (GR) translocation and the intrinsic apoptosis pathway.

A: While this compound demonstrates selectivity for HDAC6, research suggests it can also suppress the expression of HDAC3 without affecting other HDAC isoforms. This selective suppression was observed in acute myeloid leukemia (AML) cells.

A: The molecular formula of this compound is C17H18N2O4, and its molecular weight is 314.33 g/mol. [, ]

A: this compound's hydroxamic acid moiety likely chelates the zinc ion present in the active site of HDAC6, similar to other HDAC inhibitors. [, ] Computational studies utilizing molecular docking and molecular dynamic simulations have provided insights into the binding interactions between this compound and the catalytic domains of HDAC6. These studies identified key residues involved in binding and provided information on structural changes linked to the molecular recognition process.

A: While specific SAR studies for this compound are not detailed in the provided research, scientists have developed preferential HDAC6 inhibitors derived from this compound. This suggests ongoing efforts to optimize this compound's structure for enhanced potency, selectivity, and pharmacological properties.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies is not extensively discussed in the provided research.

ANone: While specific analytical methods for this compound are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and quantifying similar small-molecule inhibitors.

ANone: this compound's efficacy has been evaluated in various in vitro and in vivo models, including:

- Multiple myeloma cells: this compound demonstrated dose- and time-dependent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cell lines.

- AML cells: this compound exhibited selective inhibition of AML cells and induced cell cycle arrest and apoptosis. It also showed synergistic antileukemia activity when combined with decitabine.

- B16-F10 murine melanoma cells: this compound effectively inhibited α-MSH-induced melanin synthesis in these cells.

- Rat adrenal pheochromocytoma PC12 cells: this compound showed protective effects against corticosterone-induced injury in this model.

- Rat model of photothrombotic stroke: this compound exhibited neuroprotective effects in this model.

A: Yes, this compound demonstrated a high reactivation efficiency for latent HIV-1 in a cell-based reporter system and well-known latency model systems. It showed comparable performance to other known latency-reversing agents with low toxicity.

A: While information on long-term effects is limited, this compound exhibited low toxicity in cell-based assays and did not cause significant changes in the composition of peripheral blood mononuclear cells. Further research is needed to fully elucidate its safety profile.

ANone: No information on clinical trials involving this compound is available within the provided research.

ANone: Given its diverse effects, this compound holds promise for various applications, including:

- Treatment of hyperpigmentation disorders: Its ability to inhibit tyrosinase activity suggests potential as a therapeutic agent for conditions like melasma and post-inflammatory hyperpigmentation.

- Neuroprotection: this compound's neuroprotective effects observed in a rat stroke model warrant further exploration for potential therapeutic applications in neurodegenerative diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)